molecular formula C9H4F4 B2857770 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene CAS No. 1057670-05-9

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2857770
CAS No.: 1057670-05-9
M. Wt: 188.125
InChI Key: PCWLWQPAIPPLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism by which 1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable tool in the study of molecular interactions and drug design.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLWQPAIPPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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